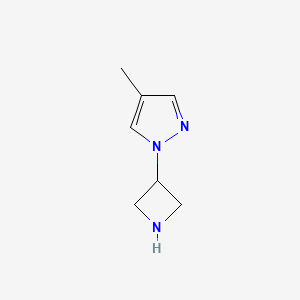

1-(azetidin-3-yl)-4-methyl-1H-pyrazole

Description

1-(Azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride (CAS 1311313-93-5) is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at position 4 and an azetidine ring at position 1. Its molecular formula is C₇H₁₃Cl₂N₃, with a molecular weight of 210.11 g/mol . The azetidine moiety (a four-membered saturated nitrogen heterocycle) confers structural rigidity, while the pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) provides a platform for hydrogen bonding and π-π interactions. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or a precursor for bioactive molecules, particularly in kinase inhibitor development .

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-6-2-9-10(5-6)7-3-8-4-7/h2,5,7-8H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIFLZCGQQMQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to the Pyrazole Core

Pyrazole derivatives, including 4-methyl-substituted pyrazoles, are typically synthesized via cyclocondensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or α,β-unsaturated ketones.

Cyclocondensation of Hydrazines with 1,3-Dicarbonyls : This classical method involves reacting hydrazine hydrochloride or substituted hydrazines with 1,3-diketones in aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethylacetamide (DMAc). Addition of strong acid (e.g., 10 N HCl) enhances the dehydration step, improving yields and reaction rates at ambient temperature. This approach yields 1,3-substituted pyrazoles regioselectively.

Reaction with α,β-Ethylenic Ketones (Chalcones) : Hydrazines react with α,β-unsaturated ketones to form pyrazolines, which upon oxidation yield pyrazoles. Alkylation of pyrazolines prior to oxidation can introduce methyl groups at the 4-position, enabling the synthesis of 4-methylpyrazoles. This method is efficient, with yields ranging from 66% to 88%.

Use of α-Benzotriazolylenones : This method allows regioselective synthesis of 1-methyl-4-substituted pyrazoles by condensation with methylhydrazine, followed by base-mediated aromatization. It provides high yields (50–94%) and enables functionalization at the 4-position.

Introduction of the Azetidin-3-yl Group

The azetidine substituent at the 1-position of the pyrazole ring is introduced through nucleophilic substitution or aza-Michael addition reactions involving azetidine derivatives or azetidine-containing precursors.

Aza-Michael Addition Using (N-Boc-azetidin-3-ylidene)acetate : A highly efficient method involves the aza-Michael addition of heterocyclic nucleophiles to α,β-unsaturated esters bearing azetidine substituents. For example, the reaction of (N-Boc-azetidin-3-ylidene)acetate with pyrazole derivatives under mild conditions yields 1-(azetidin-3-yl)pyrazole compounds with good yields (typically 53–75%). The Boc protecting group can be removed subsequently to furnish the free azetidine moiety.

Catalyst and Base Conditions : The aza-Michael addition is often catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or potassium carbonate, proceeding at room temperature to moderate heating (0 °C to 100 °C) over 18–24 hours. Solvents like acetonitrile, dichloromethane, or DMF are commonly used.

Representative Preparation Procedure (Based on Patent WO2017097224A1)

| Step | Reaction | Conditions | Reagents | Solvent | Yield/Notes | |

|---|---|---|---|---|---|---|

| 1 | Reaction of compound c with acrylonitrile derivative | 0 °C to room temp, 18–24 h | Base: DBU, DMAP, K2CO3, or triethylamine | Acetonitrile, acetone, DMF, or DCM | Formation of intermediate compound d | |

| 2 | Cyclization catalyzed by Lewis acid (e.g., lithium tetrafluoroborate) | Room temp to 100 °C, 18–24 h | Lewis acid catalyst | Acetonitrile | Formation of pyrazole ring with azetidine substituent (compound I) | |

| 3 | Alternative acid catalysis (TFA or BF3·OEt2) | 0 °C to room temp, 3–8 h | Acid catalyst | DCM | Followed by base treatment (NaOH, NH3, K2CO3) in THF, MeOH, or EtOH at 0 °C to room temp for 10–24 h | Final compound I obtained |

This multistep sequence efficiently constructs the azetidine-substituted pyrazole framework with good control over regioselectivity and functional group compatibility.

Summary of Key Reaction Parameters and Conditions

| Parameter | Details |

|---|---|

| Bases Used | DBU, DMAP, potassium carbonate, triethylamine |

| Lewis Acid Catalysts | Lithium tetrafluoroborate, boron trifluoride diethyl etherate |

| Solvents | Acetonitrile, acetone, DMF, dichloromethane, dioxane/water mixtures, tetrahydrofuran, methanol, ethanol |

| Temperature Range | 0 °C to 100 °C |

| Reaction Time | 3 to 24 hours depending on step |

| Protection/Deprotection | Boc-protection of azetidine nitrogen during aza-Michael addition, removed post-synthesis |

Research Findings and Advantages

The use of aprotic dipolar solvents and acid catalysis accelerates cyclocondensation and dehydration steps in pyrazole formation, enhancing yields and selectivity.

Aza-Michael addition reactions provide regioselective introduction of azetidine substituents under mild conditions with good functional group tolerance.

Lewis acid catalysis facilitates cyclization and ring closure steps efficiently, enabling scalable synthesis.

The synthetic routes allow modular assembly, enabling structural diversification for pharmacological exploration, especially relevant for Janus kinase inhibitors and other bioactive compounds.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrazole or azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

The pyrazole scaffold is well-known for its role in the development of anticancer agents. Compounds containing the pyrazole moiety, including 1-(azetidin-3-yl)-4-methyl-1H-pyrazole, have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that pyrazole derivatives can serve as ATP-competitive inhibitors, which are crucial for targeting various cancer types. The compound's structure allows for interactions with the kinase hinge region, enhancing its potential as a therapeutic agent against tumors .

2. Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of pyrazole derivatives. The modification of chitosan with pyrazole fragments has been shown to enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that certain synthesized pyrazole derivatives exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests that this compound could be further explored for its antibacterial properties.

Material Science Applications

1. Organic Synthesis

The compound has been utilized as an intermediate in the synthesis of more complex organic molecules. Its azetidine ring structure provides a versatile platform for further chemical modifications, leading to a variety of derivatives with potentially enhanced biological activities. The synthesis routes often involve reactions with other heterocycles, demonstrating its utility in creating diverse chemical libraries .

Table 1: Summary of Biological Activities of this compound Derivatives

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and pyrazole rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(azetidin-3-yl)-4-methyl-1H-pyrazole, we compare it with structurally analogous pyrazole- and azetidine-containing compounds. Key comparisons include substituent effects, pharmacological activity, and synthetic strategies.

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties

Pharmacological and Functional Insights

- Baricitinib (C₁₆H₁₇N₇O₂S) : This JAK1/2 inhibitor shares the azetidine-pyrazole core with the target compound but incorporates pyrrolopyrimidine and ethylsulfonyl groups. These substituents enhance binding affinity to kinase domains, enabling therapeutic applications in autoimmune diseases . In contrast, the simpler structure of this compound lacks these functional groups, limiting its direct pharmacological utility unless further derivatized.

- Phosphoric Acid Salt Derivatives : The phosphoric acid salt form of a related azetidine-pyrazole compound () demonstrates how salt formation improves aqueous solubility and bioavailability, a strategy applicable to the dihydrochloride form of the target compound .

- 1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid: This compound replaces the azetidine ring with an allyl group and adds a carboxylic acid moiety, redirecting its application toward agrochemicals rather than pharmaceuticals .

Biological Activity

1-(Azetidin-3-yl)-4-methyl-1H-pyrazole is a heterocyclic compound that combines an azetidine ring and a pyrazole ring, both known for their significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features:

- Azetidine Ring : A four-membered nitrogen-containing ring.

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

- Molecular Targets : The compound may interact with enzymes or receptors involved in inflammatory and cancer pathways.

- Signaling Pathways : It can modulate pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase), which are crucial in various cellular processes including inflammation and cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In studies involving carrageenan-induced edema models, it demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. It appears to influence cancer cell signaling pathways, potentially leading to reduced proliferation of cancer cells. Further research is necessary to elucidate its specific mechanisms in cancer therapy .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(azetidin-3-yl)-4-methyl-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with ketones or aldehydes under microwave-assisted conditions to accelerate reaction kinetics . For example, azetidine ring formation can be achieved via dipolar cycloadditions or multicomponent reactions using morpholine or piperidine-based intermediates . Key parameters include temperature (50–100°C), solvent polarity (e.g., THF/water mixtures), and catalysts (e.g., CuSO₄ for click chemistry) . Yield optimization requires monitoring by HPLC or TLC, with purification via column chromatography .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm azetidine ring protons (δ 3.5–4.0 ppm) and pyrazole methyl group (δ 2.1–2.3 ppm) .

- Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .

- X-ray crystallography for absolute stereochemical confirmation, as demonstrated for analogous azetidine-pyrazole hybrids .

Q. What role does the azetidine ring play in the compound’s physicochemical properties?

- Answer : The azetidine core enhances solubility via its strained three-membered ring, which increases polarity, while the methyl group on the pyrazole improves metabolic stability . Computational studies (e.g., DFT) suggest the azetidine nitrogen participates in hydrogen bonding, critical for receptor binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity variations in azetidine-pyrazole analogs?

- Methodological Answer :

- Systematic substitution : Replace the methyl group with halogens (e.g., Cl, F) or electron-withdrawing groups (e.g., CF₃) to modulate electronic effects .

- Ring expansion : Compare azetidine with pyrrolidine or piperidine analogs to assess steric effects on target engagement .

- Biological assays : Pair synthetic analogs with enzyme inhibition (e.g., kinase assays) or cellular viability tests (e.g., MTT assays) to quantify activity shifts .

Q. How should researchers address contradictory data in biological activity reports (e.g., anti-inflammatory vs. cytotoxic effects)?

- Answer : Contradictions often arise from assay conditions. For example:

- Dose dependency : Low concentrations (µM range) may show anti-inflammatory activity via COX-2 inhibition, while higher doses (mM) induce cytotoxicity via mitochondrial disruption .

- Cell-line specificity : Test multiple lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

- Control experiments : Include known inhibitors (e.g., aspirin for anti-inflammatory assays) to validate readouts .

Q. What computational tools are recommended for predicting the binding modes of this compound to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin receptors or kinases) .

- MD simulations : Run GROMACS or AMBER trajectories to assess stability of ligand-receptor complexes over 100+ ns .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with azetidine nitrogen) using MOE or Phase .

Q. How can researchers mitigate challenges in scaling up synthesis without compromising purity?

- Answer :

- Flow chemistry : Implement continuous-flow reactors to maintain precise temperature/pH control during azetidine ring formation .

- Green chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.